Benzyl Bromide Outperforms Benzyl Chloride in Synthesis of 1-(Benzyloxy)-2-iodobenzene: A 12-Percentage-Point Yield Advantage
Synthesis of 1-(benzyloxy)-2-iodobenzene via O-benzylation of 2-iodophenol shows markedly different outcomes depending on the electrophile employed. The benzyl bromide route achieves a yield of approximately 96%, whereas the benzyl chloride route delivers only approximately 84% under comparable conditions . This 12-percentage-point differential—corresponding to a ~14% relative improvement—reflects the higher electrophilicity of benzyl bromide versus benzyl chloride in the SN2 displacement step. For procurement decisions, this evidence directs users toward the bromide-based protocol as the more atom-economical and cost-effective synthetic entry.
| Evidence Dimension | Synthetic yield |
|---|---|
| Target Compound Data | Approximately 96% yield (benzyl bromide route) |
| Comparator Or Baseline | Approximately 84% yield (benzyl chloride route) |
| Quantified Difference | 12 percentage-point absolute difference; ~14% relative yield improvement |
| Conditions | O-Benzylation of 2-iodophenol with benzyl bromide versus benzyl chloride under comparable basic conditions |
Why This Matters
Selecting the higher-yielding synthetic route directly reduces raw material consumption and lowers cost per gram for downstream applications.
